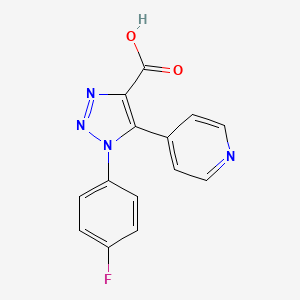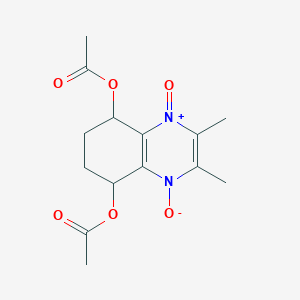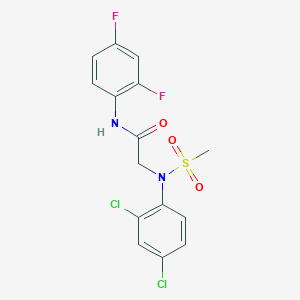
1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPTC belongs to the class of triazole derivatives, which have been found to exhibit a wide range of biological activities such as anticancer, antimicrobial, and antiviral effects.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to possess antimicrobial activity against a wide range of bacteria and fungi, suggesting its potential use as an antibacterial and antifungal agent. Additionally, this compound has been investigated for its antiviral activity against HIV and other viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is its high yield and purity, which makes it suitable for use in various lab experiments. This compound is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of this compound-based anticancer drugs. Studies have shown that this compound can inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer therapies. Another area of interest is the investigation of this compound's potential as an antibacterial and antifungal agent. Finally, this compound's antiviral activity against HIV and other viruses warrants further investigation, particularly in the development of new antiviral drugs.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid involves a multistep process that starts with the preparation of 4-fluoroaniline and 4-pyridinecarboxaldehyde. These two compounds are then reacted with sodium azide and copper(I) iodide to form the triazole ring. The resulting product is then subjected to carboxylation using carbon dioxide and a base to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anticancer activity. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to possess antimicrobial activity against a wide range of bacteria and fungi. Additionally, this compound has been investigated for its antiviral activity against HIV and other viruses.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-10-1-3-11(4-2-10)19-13(9-5-7-16-8-6-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRVXECLLDPYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)


![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
![4-methyl-N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159284.png)
![3-(2-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5159290.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5159293.png)


![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)

![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)